1H and 13C NMR chemical shifts for 4-Chloro-1-methylindoline-2,3-dione
1H and 13C NMR chemical shifts for 4-Chloro-1-methylindoline-2,3-dione
Technical Whitepaper: Structural Elucidation and NMR Chemical Shift Analysis of 4-Chloro-1-methylindoline-2,3-dione
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Professionals
Executive Summary and Pharmacological Context
The compound 4-Chloro-1-methylindoline-2,3-dione (commonly known as 4-chloro-1-methylisatin) is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as a critical synthetic precursor for the construction of pyrrolo[4,3,2-de]quinolin-2(1H)-ones and benzo[cd]indol-2(1H)-ones, which are highly selective Bromodomain and Extra-Terminal Domain (BET) inhibitors utilized in the treatment of acute gouty arthritis and various malignancies [1]. Furthermore, its structural rigidity and distinct electronic properties make it an essential intermediate in the total synthesis of complex pyrroloquinoline-containing natural products, such as ammosamide B [2].
Understanding the precise nuclear magnetic resonance (NMR) characteristics of this molecule is paramount for researchers conducting downstream functionalization. This guide provides an in-depth analysis of its 1 H and 13 C NMR chemical shifts, mapping the causality of substituent effects to observed spectral data, and outlines a self-validating protocol for its synthesis.
Experimental Methodology: Synthesis and Self-Validating Protocol
The preparation of 4-chloro-1-methylindoline-2,3-dione from commercially available 4-chloroisatin requires precise control over the N-alkylation process to prevent unwanted ring-opening of the isatin core.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Dissolve 4-chloroisatin (1.0 equiv, e.g., 11.0 mmol) in anhydrous N,N -Dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere [3].
-
Base Addition: Add Potassium Carbonate (K 2 CO 3 ) (3.0 equiv) to the solution.
-
Mechanistic Causality: K 2 CO 3 is selected as a mild base. It is sufficiently basic to deprotonate the acidic isatin N-H (pKa ~10.3) to form the nucleophilic nitrogen anion, but weak enough to prevent the hydroxide-induced nucleophilic attack at the C-2 carbonyl, which would cause irreversible ring-opening to the corresponding isatinic acid.
-
-
Alkylation: Introduce Methyl Iodide (MeI) (1.1 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the resultant mixture continuously for 24 hours at ambient temperature (19–25 °C).
-
Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL) and wash sequentially with distilled water and brine.
-
Mechanistic Causality: The aqueous wash is critical for the complete removal of the highly polar DMF solvent and unreacted inorganic salts, preventing signal suppression during subsequent NMR analysis.
-
-
Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the product as a distinct red solid [4].
Self-Validating Analytical Checkpoints
To ensure protocol integrity, the workflow incorporates a self-validating loop. The conversion is confirmed by the complete disappearance of the broad N-H stretch (~3200 cm −1 ) in FT-IR and the emergence of a sharp N-CH 3 singlet (~δ 3.27 ppm) in the 1 H NMR spectrum.
Caption: Synthetic workflow and self-validating analytical checkpoints for 4-chloro-1-methylisatin.
High-Resolution NMR Data Analysis
The electronic environment of 4-chloro-1-methylindoline-2,3-dione is dictated by the push-pull dynamics of the electron-donating N-methyl group and the electron-withdrawing C-4 chlorine atom and C-2/C-3 dicarbonyl system.
1 H NMR Chemical Shifts
The aromatic region of the 1 H NMR spectrum exhibits a classic 1,2,3-trisubstituted pattern (an AMX or ABC spin system depending on the magnetic field strength). The data below compares shifts in CDCl 3 [4] and DMSO- d6 [1].
| Proton | Chemical Shift (CDCl 3 , 400 MHz) | Chemical Shift (DMSO- d6 , 300 MHz) | Multiplicity | Coupling (J) | Mechanistic Causality / Assignment |
| H-6 | δ 7.53–7.49 | δ 7.63 | Multiplet / Triplet | J = 8.0 Hz | Most Deshielded: Positioned meta to both the N-CH 3 and Cl groups, it lacks resonance shielding and sits in the deshielding anisotropic cone of the C-3 carbonyl. |
| H-5 | δ 7.08 | δ 7.11 | Doublet | J = 8.0 Hz | Intermediate: Ortho to the electronegative chlorine atom; experiences inductive deshielding but slight resonance shielding from the halogen lone pairs. |
| H-7 | δ 6.80 | δ 7.04 | Doublet | J = 7.6–8.0 Hz | Most Shielded: Ortho to the N-CH 3 group. Strongly shielded by the electron-donating resonance effect (+R) of the amide nitrogen's lone pair delocalizing into the ring. |
| N-CH 3 | δ 3.27 | δ 3.14 | Singlet | N/A | Deshielded relative to a standard amine methyl due to the adjacent C-2 amide carbonyl withdrawing electron density. |
13 C NMR Chemical Shifts
The 13 C NMR spectrum is highly diagnostic for the isatin core, particularly regarding the two distinct carbonyl resonances. The following table outlines the characteristic shifts based on established 4-chloro and N-methyl isatin derivatives [4][5].
| Carbon Position | Chemical Shift (ppm) | Mechanistic Causality / Assignment |
| C-3 (Ketone C=O) | ~182.0 – 184.0 | Highly deshielded sp 2 carbon. The adjacent electron-withdrawing C-2 carbonyl and the aromatic ring create a highly electron-deficient center. |
| C-2 (Amide C=O) | ~158.0 – 160.0 | Shielded relative to C-3 due to the direct resonance contribution of the nitrogen lone pair, giving it significant amide character. |
| C-7a (Ar C-N) | ~150.0 – 151.5 | Deshielded aromatic carbon directly attached to the electronegative nitrogen atom. |
| C-4 (Ar C-Cl) | ~131.0 – 133.0 | Deshielded by the direct inductive effect (-I) of the attached chlorine atom. |
| C-6 (Ar CH) | ~136.0 – 139.0 | Lacks direct resonance shielding from substituents; highly deshielded. |
| C-5 (Ar CH) | ~123.0 – 125.0 | Experiences competing inductive withdrawal and resonance donation from the ortho-chlorine. |
| C-3a (Ar C-C=O) | ~115.0 – 117.0 | Bridgehead carbon adjacent to the highly electron-withdrawing C-3 ketone. |
| C-7 (Ar CH) | ~110.0 – 112.0 | Strongly shielded by the nitrogen lone pair delocalization into the aromatic ring. |
| N-CH 3 | ~26.0 – 26.6 | Typical chemical shift for an N-methyl group on an oxindole/isatin core. |
Logical Relationship of Substituent Effects
To visualize the causality behind the NMR chemical shifts, the following diagram maps the electronic contributions of the substituents to the specific aromatic protons.
Caption: Logical mapping of electronic substituent effects on the 1 H NMR chemical shifts of the aromatic ring.
References
- Discovery of Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinolin-2(1H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCWlO6veOvQ_pD-4evGbGWdt2-nO6JmRcQ4q_Ah_jv3eGrjBfgFd6KngpyW_xo-2SpPSQhwygc0entattYJimyoO6gFvbz2BxcdcKoNEYxLy_Ol_BXnnhifRpO8GpgNVuCL8zHn2W0rvaHt53XuNYn]
- Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_AknbhWUd7YIOUaZGxjqNJjLo4hYiWHeMhM6y5g1nIeanbKJeNCmvJHhB_Fgx3UPb2-JvtH5CaIfD13niEwyNjcpzPyKKKknHSzhLPTrVXKcBAr_pHliKo5cCvjnZhB3Kp4GK0oUjxgbH-HYfHQagmXyDovglI8Cab1EwKe2YjG9EkIeAblbtNUOFaEcCR_3_AE489rcQIC8VpfQOA5qg7aGlopMin-vqdJqv6yQUMcDRNhrfIe31BjY9Fz1q3Z2v2V1kXDpl6DFS]
- Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiwpAb1qU5LVx9a9hR_NYO1JfuV9nJwGtoHwb4PrJ_rRDWt8_Bixew2s4FX2tKluJhTBnC8D8w4EHP5bFNro1xDHwqV0iKhIQ-emMDpORu3Yjwc1D15pp5E48BJjzBsNaFMEb-8OwKj1bQFVQWLRZxuyi2ySTya9rXSSmzMuO9SrCIzNvHPk-_LFp7VXf6Wvsr9KmAkG25HxJ_lvS_pZoNKI_ODRWgSNGHRQoIK7Qa_YsPQWd1kQH70fPhUoZDoYuh9rL1FzAjti8bCT6R26fVO-jZu_HR]
- IBX-promoted domino reaction of α-hydroxy amides: A facile one-pot synthesis of isatins. Rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMsb6hkvTQukAgifjyDZZFXKL_5tBAimwRUnQnVFGauSFFb7r6a9PNGMALu-HqdTXVtn8AHKWuFkth9uRdfBDMx5HrMBpPPvjAzrktDuZOFtDQv6ltV5ra0un1bZW3wi2j9lIWeHUvEIRmsDK_sx2mzOGn78XV3LY=]
- DESIGN AND SYNTHESIS OF INHIBITORS OF COLH AND LASB. Universität des Saarlandes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE68QqXxWxs5iDV14jqDJ8Qo62uaAZIIAJcUSI87WTz212bZwGRTobNEJZINAQDqR8YynmigJ1YdyYMXPinzJRpwLKOQ14bN8zmg92DHO5G6K3gN1IMoEPXy5asZVzD4xTXu0Yj8K5JpkUYnYLy15T_8NU_o1TjGjzByz6BTIq_FDuNuKA0_Ac4nTMPcox2qZWLGDPUITKNOoKcjZs=]
